1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)
CAS No.:
Cat. No.: VC13751963
Molecular Formula: C27H27NO3S
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27NO3S |
|---|---|
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | [(E)-[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate |
| Standard InChI | InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3/b28-25+ |
| Standard InChI Key | LOCXTTRLSIDGPS-AZPGRJICSA-N |
| Isomeric SMILES | CCCCCC/C(=N\OC(=O)C1=CC=CC=C1)/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
| SMILES | CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
| Canonical SMILES | CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime) is defined by the molecular formula C₂₇H₂₇NO₃S and a molar mass of 445.57 g/mol . Its structure integrates three distinct moieties:
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A phenylthio group (-S-C₆H₅) attached to a central phenyl ring, enhancing electron delocalization.
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An octanedione backbone providing conformational flexibility.
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An O-benzoyloxime functional group responsible for UV-triggered radical generation.
The compound typically presents as a white to light yellow crystalline powder with a predicted density of 1.11±0.1 g/cm³ and a boiling point exceeding 590°C . Its solubility profile favors polar aprotic solvents such as tetrahydrofuran and dimethylformamide, critical for formulation compatibility.
Spectroscopic and Physical Properties
Key spectroscopic identifiers include:
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InChI Key:
LOCXTTRLSIDGPS-UHFFFAOYSA-N -
SMILES:
C(C1=CC=C(SC2=CC=CC=C2)C=C1)(=O)C(=NOC(=O)C1=CC=CC=C1)CCCCCC
Thermogravimetric analysis reveals stability up to 200°C, ensuring compatibility with high-temperature processing.
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis follows a multi-step sequence:
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Benzaldehyde Oxidation: Benzene derivatives undergo catalytic oxidation to yield benzaldehyde precursors.
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Bromination: Introduction of bromine at the para-position forms 4-bromobenzaldehyde.
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Thioether Formation: Reaction with thiophenol introduces the phenylthio group.
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Oxime Formation: Condensation with hydroxylamine derivatives generates the O-benzoyloxime moiety.
Process optimization focuses on minimizing byproducts through controlled reaction stoichiometry and palladium-catalyzed coupling steps.
Manufacturing Considerations
Large-scale production requires stringent control over:
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Oxygen exclusion to prevent premature radical formation.
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Temperature modulation during exothermic oxime formation.
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Crystallization conditions to ensure particle size uniformity for consistent UV absorption .
Photochemical Mechanism and Kinetic Behavior
Radical Generation Under UV Irradiation
Upon UV exposure (λ = 250–400 nm), the O-benzoyloxime group undergoes Norrish Type I cleavage, producing benzoyloxy and iminyl radicals :
These radicals initiate acrylate/methacrylate polymerization by abstracting hydrogen atoms from monomer substrates.
Oxygen Inhibition Resistance
Comparative studies with 1-hydroxycyclohexyl phenyl ketone (HCK) demonstrate superior oxygen tolerance :
| Photoinitiator | C=C Conversion (Air) | Dark Polymerization Enhancement |
|---|---|---|
| OXE-01 | 0.78 ± 0.02 | 0.04 ± 0.01 |
| HCK | 0.65 ± 0.03 | Not observed |
Data derived from real-time FT-IR monitoring of diurethane dimethacrylate polymerization .
This phenomenon arises from:
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Reduced oxygen diffusion through rapidly forming polymer networks.
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Stabilization of persistent radicals at the reaction front.
Industrial and Technological Applications
Advanced Photoresists
Incorporation into UV-curable photoresists enables submicron patterning for semiconductor manufacturing. Key performance metrics include:
Display Technologies
As a critical component in LCD spacer materials, the compound ensures:
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Precise cell gap control (3–5 μm tolerance).
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Thermal stability up to 250°C during panel assembly.
Dielectric and Insulating Layers
Formulations containing 2–5 wt% 1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime) achieve:
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Dielectric constants (k) < 2.6.
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Breakdown voltages > 300 V/μm.
Future Research Directions
Hybrid Photoinitiator Systems
Ongoing studies explore synergistic effects with iodonium salts to achieve:
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90% monomer conversion at sub-1 mJ/cm² doses.
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Compatibility with 365 nm LED curing systems.
Biodegradable Formulations
Functionalization with ester linkages may enable enzymatic degradation of cured polymers, addressing environmental concerns.
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